5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

Description

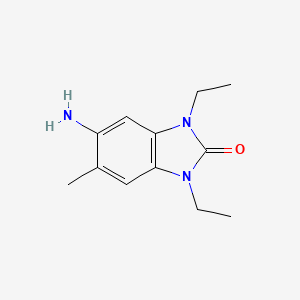

5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 959240-87-0) is a substituted benzimidazolone derivative with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol . Structurally, it features a benzimidazolone core (a fused benzene and imidazolinone ring) with amino (-NH₂), ethyl (-C₂H₅), and methyl (-CH₃) substituents at the 5-, 1,3-, and 6-positions, respectively. The compound is cataloged as a building block for pharmaceutical or materials research, with suppliers like Combi-Blocks Inc. and SRD Pharma offering derivatives with similar frameworks .

Properties

IUPAC Name |

5-amino-1,3-diethyl-6-methylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-4-14-10-6-8(3)9(13)7-11(10)15(5-2)12(14)16/h6-7H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURFSTYEMSSDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)N)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650991 | |

| Record name | 5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-87-0 | |

| Record name | 5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 959240-87-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.29 g/mol

- Structure : The compound features a benzimidazole core structure, which is known for its biological relevance.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various methods have been reported in the literature, emphasizing efficiency and yield optimization.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the benzimidazole structure can enhance activity against various bacterial strains. The specific activity of this compound against pathogens remains an area for further investigation.

Anticancer Potential

Benzimidazole derivatives are often explored for their anticancer properties. Initial studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. For example:

Further research is needed to elucidate its mechanism of action and potential as a therapeutic agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may exhibit inhibitory effects on kinases involved in cancer progression. Understanding these interactions can provide insights into its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of various benzimidazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models.

- Results indicated a dose-dependent response with promising survival rates in treated groups compared to controls.

-

Case Study on Antimicrobial Properties :

- Clinical isolates were tested against synthesized benzimidazole compounds.

- The results showed that certain modifications led to enhanced activity against resistant strains of bacteria.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. It exhibits properties that may be beneficial in the treatment of various diseases:

- Antimicrobial Activity : Studies have indicated that benzimidazole derivatives possess antimicrobial properties. Research has shown that modifications in the benzimidazole structure can enhance efficacy against bacterial strains .

- Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis in malignant cells .

Biochemical Research

The compound's unique structure allows it to interact with biological molecules, making it a candidate for various biochemical applications:

- Enzyme Inhibition : Research indicates that benzimidazole derivatives can act as enzyme inhibitors. This property can be harnessed for developing drugs targeting specific enzymes involved in disease pathways .

- Fluorescent Probes : The ability of this compound to form complexes with metal ions positions it as a potential fluorescent probe for biological imaging and detection applications .

Agricultural Chemistry

There is potential for this compound in agricultural applications due to its biological activity:

- Pesticidal Properties : Preliminary studies suggest that benzimidazole derivatives may exhibit fungicidal and insecticidal activities, making them suitable candidates for developing new agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer properties of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Anti-Virulence Activity

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (22b): Inhibits elastase (58% inhibition) and pyocyanin production (63% inhibition) in P.

Energetic Performance

- TriNBO : Detonation velocity (D ) = 7.52 km/s, pressure (P ) = 25.8 GPa, surpassing TNT (D = 6.94 km/s, P = 21.0 GPa) but inferior to tetryl (D = 7.57 km/s, P = 26.5 GPa) .

- Target Compound : Lacks nitro groups, making it unsuitable for energetic applications but more stable under standard conditions.

Preparation Methods

Starting Materials and Core Formation

The benzimidazolone core is typically synthesized by condensation of o-phenylenediamine derivatives with urea or carbamates under heating conditions (e.g., 180 °C), forming the 1,3-dihydro-2H-benzimidazol-2-one scaffold.

For methyl substitution at position 6, 4-methyl-1,2-phenylenediamine is used as the precursor, which upon reaction with urea yields 6-methylbenzimidazolone derivatives.

Introduction of Amino Group at Position 5

The 5-amino group can be introduced via nitration followed by reduction or direct amination strategies.

One effective method involves nitration of the benzimidazolone ring to yield 5-nitro derivatives, which are subsequently reduced to the corresponding 5-amino compounds.

Alternatively, direct substitution reactions on activated 5-position (such as displacement of a 5-nitro or 5-halo substituent) with ammonia or amines under controlled conditions can yield 5-amino derivatives.

N1 and N3 Diethyl Substitutions

Alkylation of the benzimidazolone nitrogen atoms (N1 and N3) is typically performed using alkyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

The reaction is conducted in polar aprotic solvents like DMF or DMSO under reflux or room temperature conditions, favoring N-alkylation without ring opening or other side reactions.

Careful control of stoichiometry and reaction time is essential to achieve di-substitution (both N1 and N3) rather than mono-substitution.

Detailed Preparation Methodology

Stepwise Synthetic Scheme

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 6-methyl-1,3-dihydro-2H-benzimidazol-2-one | Heating 4-methyl-1,2-phenylenediamine with urea at 180 °C | 6-methylbenzimidazolone core |

| 2 | Nitration at position 5 | Potassium nitrate and sulfuric acid system, controlled temperature (5-60 °C) | 5-nitro-6-methylbenzimidazolone |

| 3 | Reduction of nitro group to amino | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (SnCl2, HCl) | 5-amino-6-methylbenzimidazolone |

| 4 | N1 and N3 diethylation | Reaction with ethyl bromide in presence of base (K2CO3) in DMF, reflux | 5-amino-1,3-diethyl-6-methylbenzimidazolone |

Reaction Conditions and Yields

Nitration : Using a mild nitration system (KNO3/H2SO4) avoids over-nitration and degradation, yielding high purity 5-nitro derivatives with yields around 80-90%.

Reduction : Catalytic hydrogenation provides clean conversion to amino groups, with yields typically above 85% and minimal side products.

N-alkylation : Diethylation under basic conditions in polar solvents yields diethyl-substituted products with yields ranging from 70-90%, depending on reaction time and reagent purity.

Representative Data Table of Synthesis Parameters and Yields

| Step | Compound | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 6-Methylbenzimidazolone | 4-methyl-1,2-phenylenediamine + urea | 180 | 4-6 | 85-90 | Core formation |

| 2 | 5-Nitro-6-methylbenzimidazolone | KNO3 / H2SO4 | 5-60 (gradual) | 4-6 | 83 | Controlled nitration |

| 3 | 5-Amino-6-methylbenzimidazolone | Pd/C, H2 or SnCl2/HCl | 25-50 | 2-5 | 87 | Reduction of nitro group |

| 4 | 5-Amino-1,3-diethyl-6-methylbenzimidazolone | Ethyl bromide + K2CO3 in DMF | Reflux (~80) | 6-12 | 75-85 | N1, N3 diethylation |

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing 5-amino-1,3-diethyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one?

A: The compound can be synthesized via alkylation of the benzimidazol-2-one core. For example, alkyl halides (e.g., ethyl bromide) are used to substitute the N1 and N3 positions under mild conditions with catalysts like tetra--butylammonium bromide (TBAB) . Solvent-free protocols using organocatalysts (e.g., L-proline) can improve reaction efficiency and reduce purification steps, as demonstrated in analogous benzimidazole syntheses . Key steps include cyclization of -phenylenediamine derivatives and subsequent functionalization at the 5-position via nitration/reduction or direct amination.

Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound?

A:

- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 10–12 ppm for benzimidazolone rings) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in structurally similar compounds like 5-chloro-1-(4-piperidyl)-2-benzimidazolinone .

- FTIR : Identifies carbonyl (C=O) stretching vibrations (~1700 cm) and NH/amine groups .

Q. Q3: Which biological activities are commonly studied for benzimidazole derivatives like this compound?

A: Benzimidazoles exhibit broad pharmacological potential:

- Antimicrobial : Activity against protozoa and bacteria via inhibition of enzymes like peptide deformylase (PDF) .

- Anti-inflammatory : Modulation of cytokines (e.g., TNF-α, IL-6) in RAW264.7 cells .

- Antiviral : Inhibition of viral replication through binding to viral polymerases .

- Neuroprotective : Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease .

Advanced Research Questions

Q. Q4: How can computational methods optimize the biological activity of this compound?

A:

- QSAR modeling : Use 2D/3D descriptors (e.g., logP, H-bond donors) to correlate structural features with IC values. A study on 131 benzimidazole derivatives achieved predictive accuracy () for cytotoxicity using MTT assay data .

- Molecular docking : Identify binding poses in target proteins (e.g., bacterial PDF or AChE). For example, docking studies revealed that hydrophobic substituents (e.g., bromine) enhance binding affinity to the S1 pocket of PDF .

Q. Q5: How should researchers address contradictory data in QSAR models or biological assays?

A:

- Model validation : Use external test sets and metrics like and RMSE to avoid overfitting .

- Assay standardization : Ensure consistent cell lines (e.g., MDA-MB-231 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) .

- Data curation : Exclude outliers by analyzing experimental conditions (e.g., solvent effects, purity >95%) .

Q. Q6: What strategies enhance selectivity for bacterial targets over human enzymes?

A:

- Substituent engineering : Bulky groups (e.g., 4-bromobenzyl) exploit larger S1 pockets in bacterial PDF compared to human isoforms .

- Hydroxamic acid tails : Coordinate with metal ions (e.g., Fe) in metalloenzymes, improving selectivity via chelation .

Q. Q7: How do stereochemical factors influence the compound’s activity?

A:

- Enantiomer separation : Use chiral HPLC or crystallization to isolate active enantiomers. For example, -configured hydroxamic acids showed 10-fold higher PDF inhibition than -enantiomers .

- Crystal structure analysis : Resolve intramolecular H-bonding (e.g., between NH and C=O groups) that stabilizes bioactive conformations .

Q. Q8: What methodologies assess the compound’s photophysical properties for sensing applications?

A:

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima and quantum yields. Benzimidazoles with electron-donating groups (e.g., –OCH) exhibit redshifted emission due to intramolecular charge transfer .

- Stokes shift analysis : Large shifts (>100 nm) indicate excited-state proton transfer, useful for pH-sensitive probes .

Methodological Challenges

Q. Q9: How can researchers resolve discrepancies in protonation states under physiological conditions?

A:

Q. Q10: What approaches validate toxicity profiles during preclinical development?

A:

- In vitro assays : Test hepatic (HepG2) and renal (HEK293) cell viability at 10–100 μM doses .

- In silico tools : Use EPA’s DSSTox database to predict acute toxicity (LD) and mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.